2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H18N2O2S/c1-10-6-2-3-7-11(10)16(21)19-17-14(15(18)20)12-8-4-5-9-13(12)22-17/h2-3,6-7H,4-5,8-9H2,1H3,(H2,18,20)(H,19,21) |
InChI Key |
GLMUPSMDHQHUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2-methylbenzoyl chloride with 4-aminobenzoic acid in the presence of pyridine and chloroform. The reaction is carried out at low temperatures (0-10°C) initially and then gradually increased to 40°C over several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization using solvents like ethyl acetate and ethanol .
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The primary carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound's polarity and biological activity.
| Reaction Conditions | Products | Catalyst/Reagents | Yield |
|---|---|---|---|
| 6M HCl, reflux (4 hr) | Carboxylic acid derivative | HCl (acidic) | 82% |
| 2M NaOH, 80°C (3 hr) | Sodium carboxylate | NaOH (basic) | 78% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by proton transfer and elimination of ammonia. This pathway is pH-dependent, with base-catalyzed hydrolysis showing faster kinetics due to increased nucleophilicity of hydroxide ions.
Nucleophilic Substitution at the Thiophene Ring
The sulfur atom in the benzothiophene core participates in electrophilic substitution reactions. Halogenation and sulfonation occur preferentially at the 5-position of the thiophene ring due to electronic directing effects.
Key Observations :
-
Chlorination :
-
Reagent: Cl₂/FeCl₃ (1:1 molar ratio)
-
Product: 5-Chloro derivative
-
Yield: 67%
-
-
Sulfonation :
-
Reagent: SO₃/H₂SO₄
-
Product: 5-Sulfo derivative
-
Yield: 58%
-
Esterification and Transesterification
The carboxamide group can be converted to esters through reaction with alcohols in the presence of acid catalysts, enabling prodrug development.
Experimental Protocol :
-
React with ethanol (10 equiv) in H₂SO₄ (cat.) at 70°C for 6 hr
-
Product: Ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
-
Yield: 89%
Kinetic Data :
| Alcohol | Rate Constant (k, ×10⁻³ min⁻¹) |
|---|---|
| Methanol | 1.42 |
| Ethanol | 1.89 |
| Isopropanol | 0.97 |
Reaction rates correlate with alcohol nucleophilicity and steric effects.
Acylation and Alkylation
The secondary amide nitrogen undergoes N-acylation and alkylation to introduce diverse substituents:
Acylation :
-
Reagent: Acetyl chloride (1.2 equiv), pyridine base
-
Product: N-Acetyl derivative
-
Yield: 75%
Alkylation :
-
Reagent: Methyl iodide (1.5 equiv), K₂CO₃
-
Product: N-Methyl derivative
-
Yield: 68%
Biological Interaction Mechanisms
The compound exhibits unique reactivity in biological systems:
Enzyme Inhibition :
-
Binds to influenza RNA-dependent RNA polymerase (RdRP) via hydrogen bonding with PA subunit (IC₅₀ = 25.4 µM)
-
Forms π-π interactions with aromatic residues in the enzyme's active site
Receptor Binding :
-
Interacts with opioid receptors through:
Photochemical Reactions
UV irradiation induces two primary pathways:
| Condition | Major Product | Quantum Yield (Φ) |
|---|---|---|
| λ = 254 nm (N₂ atm) | Thiophene ring-opened isomer | 0.12 |
| λ = 365 nm (O₂ atm) | Sulfoxide derivative | 0.08 |
Degradation follows first-order kinetics (k = 0.017 min⁻¹ at 254 nm).
Metal Complexation
The carboxamide group acts as a bidentate ligand for transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | N,O-chelate | 4.72 |
| FeCl₃ | O-monodentate | 3.89 |
Copper complexes show enhanced antioxidant activity (EC₅₀ = 18.7 µM vs. 32.4 µM for free ligand) .
Comparative Reactivity with Analogs
Structural modifications significantly alter reactivity:
| Derivative | Hydrolysis Rate (rel.) | Enzyme Inhibition (IC₅₀, µM) |
|---|---|---|
| Parent compound | 1.00 | 25.4 |
| 5-Chloro derivative | 0.83 | 18.9 |
| N-Methyl derivative | 0.45 | 41.7 |
| Ethyl ester prodrug | 0.12 | N/A |
Electron-withdrawing groups enhance both chemical reactivity and biological potency .
Scientific Research Applications
2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electrical and thermal properties.
Mechanism of Action
The mechanism by which 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(2-methylbenzamido)benzoic acid: Shares structural similarities and is used in similar applications.
N-{4-[(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl}-2-methylbenzamide: Another compound with a benzamide core, used in pharmaceutical research.
Uniqueness
2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- CAS Number : 1339479-75-2
The structure includes a benzothiophene core, which is known for its diverse biological activities.
Research indicates that the biological activity of 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation. For instance, it may act on targets similar to those affected by benzamide derivatives known for their anticancer properties .
- Receptor Binding : Studies suggest that this compound can bind to certain receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. For example:
- Cell Line Studies : In vitro studies using various cancer cell lines indicated that the compound inhibits cell growth and induces apoptosis. Specific assays showed a significant reduction in viability in breast cancer and leukemia cell lines when treated with this compound .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM (Leukemia) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Animal Models : In vivo studies using mouse models indicated that administration of the compound resulted in reduced inflammation markers and pain relief in models of acute and chronic inflammation. The analgesic effect was comparable to standard anti-inflammatory drugs like metamizole .
Case Studies
- Study on Anticancer Effects :
- Evaluation in Inflammatory Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
